

4-Methyl-2-nitro-1-(trifluoromethyl)benzene

physical and chemical properties

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Compound of Interest

Compound Name: 4-Methyl-2-nitro-1-(trifluoromethyl)benzene

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4-Methyl-2-nitro-1-(trifluoromethyl)benzene: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction: **4-Methyl-2-nitro-1-(trifluoromethyl)benzene** is a substituted aromatic compound with potential applications as an intermediate in the synthesis of pharmaceuticals and other specialty chemicals. Its chemical structure, featuring a trifluoromethyl group, a nitro group, and a methyl group on a benzene ring, suggests unique electronic and steric properties that are of interest in medicinal chemistry and materials science. The trifluoromethyl group, in particular, is known to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates. This technical guide provides a summary of the available physical and chemical property data for this compound, outlines general experimental protocols for the characterization of related compounds, and discusses its potential role in drug discovery.

Physicochemical Properties

Precise experimental data for **4-Methyl-2-nitro-1-(trifluoromethyl)benzene** is not readily available in published literature. However, predicted values provide an estimation of its physical properties.

Property	Value	Source
CAS Number	154057-13-3	Sigma-Aldrich[1]
Molecular Formula	C ₈ H ₆ F ₃ NO ₂	Oakwood Chemical[1]
Molecular Weight	205.14 g/mol	Sigma-Aldrich[1]
Predicted Boiling Point	238.9 ± 40.0 °C	Not specified
Predicted Density	1.357 ± 0.06 g/cm ³	Not specified

Synthesis and Characterization

While a specific, detailed experimental protocol for the synthesis of **4-Methyl-2-nitro-1-(trifluoromethyl)benzene** is not publicly available, its synthesis would likely involve the nitration of a corresponding trifluoromethylated toluene derivative. The general approach for the synthesis of nitroaromatic compounds involves electrophilic nitration using a mixture of nitric acid and sulfuric acid.

General Experimental Workflow for Synthesis and Purification:

Caption: General workflow for the synthesis and purification of a nitroaromatic compound.

Characterization Protocols:

The unambiguous identification of **4-Methyl-2-nitro-1-(trifluoromethyl)benzene** would require a suite of spectroscopic techniques. Although specific spectra for this compound are not available, the following outlines the standard experimental protocols for acquiring such data.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- ¹H and ¹³C NMR: Samples would be dissolved in a deuterated solvent (e.g., CDCl₃) with tetramethylsilane (TMS) as an internal standard. Spectra would be recorded on a spectrometer operating at a standard frequency (e.g., 400 MHz for ¹H NMR).

Infrared (IR) Spectroscopy:

- A small amount of the sample would be analyzed using a Fourier Transform Infrared (FTIR) spectrometer, typically as a thin film on a salt plate or as a KBr pellet. Characteristic peaks for the nitro group (around 1530 and 1350 cm^{-1}) and the C-F bonds of the trifluoromethyl group would be expected.

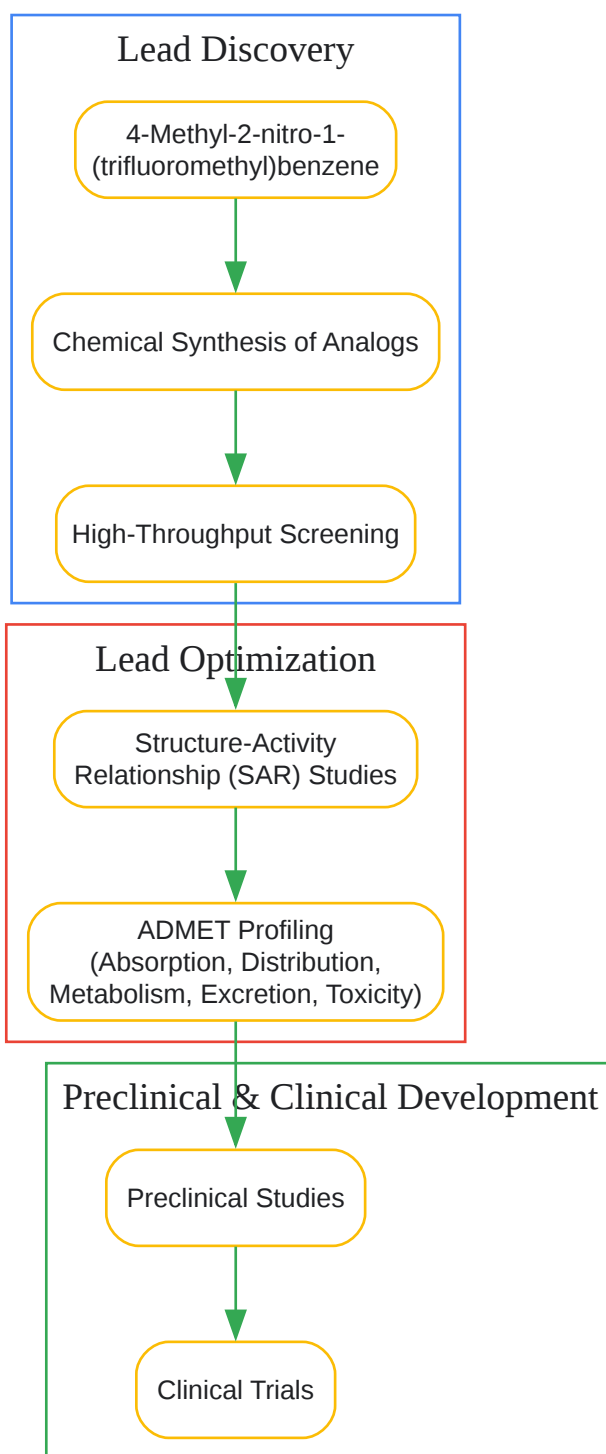
Mass Spectrometry (MS):

- Mass spectra would be obtained using a mass spectrometer, likely with electron ionization (EI). The molecular ion peak would confirm the molecular weight, and the fragmentation pattern would provide structural information.

Role in Drug Discovery and Development

While there is no specific information detailing the use of **4-Methyl-2-nitro-1-(trifluoromethyl)benzene** in drug development, its structural motifs are of significant interest in medicinal chemistry. The trifluoromethyl group is a key functional group in many modern pharmaceuticals due to its ability to improve metabolic stability and cell membrane permeability. The nitro group can be a precursor to an amino group, which is a common functional group in bioactive molecules.

Potential Drug Discovery Workflow:



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Caption: A potential workflow illustrating the use of an intermediate in drug discovery.

The lack of detailed experimental data for **4-Methyl-2-nitro-1-(trifluoromethyl)benzene** highlights an opportunity for further research to fully characterize this compound and explore its potential applications.

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References

- 1. [atsdr.cdc.gov](https://www.atsdr.cdc.gov) [[atsdr.cdc.gov](https://www.atsdr.cdc.gov)]
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